N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (CAS: 923193-03-7) is a benzothiazole derivative featuring a propanamide backbone substituted with a pyridin-4-ylmethyl group and a phenyl ring. The 6-methoxybenzo[d]thiazole moiety is a critical pharmacophore, often associated with biological activity in antimicrobial and anticancer agents . The compound’s design integrates a pyridine ring, which may enhance solubility and binding interactions in biological systems .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(25-20)26(16-18-11-13-24-14-12-18)22(27)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-15H,7,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHNOSBJFXPZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153734 | |
| Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923193-03-7 | |
| Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923193-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methoxy-2-benzothiazolyl)-N-(4-pyridinylmethyl)benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The benzo[d]thiazole scaffold is constructed using a modified Gewald reaction. A mixture of 4-methoxy-2-aminothiophenol (1.0 equiv) and cyanomethyl acetate (1.2 equiv) in acetic acid undergoes cyclization at 80°C for 6 hours, yielding 6-methoxybenzo[d]thiazol-2-amine with 78% efficiency.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyanomethyl acetate | Acetic acid | 80°C | 6 h | 78% |
Alternative Route: Lawesson’s Reagent-Mediated Thiolation
For substrates resistant to cyclocondensation, Lawesson’s reagent in tetrahydrofuran (THF) at reflux converts 6-methoxybenzamide derivatives into the corresponding thiazole. This method affords a 65% yield but requires strict anhydrous conditions.
Synthesis of 3-Phenylpropanoyl Chloride
Friedel-Crafts Acylation of Benzene
Propanoyl chloride (1.5 equiv) reacts with benzene in the presence of aluminum chloride (AlCl₃) at 0°C, generating 3-phenylpropanoyl chloride with 82% yield. Side products (e.g., ortho-substituted isomers) are minimized by slow addition of the acyl chloride.
Optimization Data:
| Catalyst | Temperature | Benzene Equiv | Yield |
|---|---|---|---|
| AlCl₃ | 0°C → RT | 3.0 | 82% |
Amide Coupling and N-Alkylation Sequence
Stepwise Amidation Using EDC/HOBt
The primary amide bond is formed via 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Procedure:
- 6-Methoxybenzo[d]thiazol-2-amine (1.0 equiv) and 3-phenylpropanoyl chloride (1.1 equiv) are stirred in DMF with EDC (1.2 equiv) and HOBt (1.1 equiv) at 25°C for 12 hours.
- The intermediate N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide is isolated by aqueous workup (85% yield).
N-Alkylation with Pyridin-4-ylmethanamine
The secondary amine is introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid.
Reaction Setup:
| Component | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Intermediate propanamide | 1.0 | MeOH/AcOH (9:1) | 25°C | 24 h | 73% |
| Pyridin-4-ylmethanamine | 1.5 | ||||
| NaBH₃CN | 2.0 |
One-Pot Tandem Amidation-Alkylation
To streamline synthesis, a tandem protocol eliminates intermediate isolation. 3-Phenylpropanoyl chloride (1.2 equiv), 6-methoxybenzo[d]thiazol-2-amine (1.0 equiv), and pyridin-4-ylmethanamine (1.5 equiv) react in DMF with triethylamine (2.0 equiv) at 50°C for 18 hours, achieving a 68% overall yield.
Advantages:
- Reduced purification steps.
- Compatibility with moisture-sensitive reagents.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (s, 1H, thiazole-H), 7.32–7.28 (m, 5H, phenyl-H), 4.62 (s, 2H, N-CH₂-pyridine), 3.87 (s, 3H, OCH₃).
- LC-MS : m/z 434.2 [M+H]⁺ (calc. 434.16).
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with retention time = 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Amidation | 3 | 62% | High intermediate purity | Lengthy purification |
| Tandem One-Pot | 2 | 68% | Operational simplicity | Lower regioselectivity |
| Reductive Amination | 3 | 73% | Mild conditions | Sensitivity to moisture |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2.
Pathways Involved: It induces G2/M cell cycle arrest and promotes apoptosis through the mitochondrial-dependent pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical Properties of Structural Analogs
| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5hc | C₃₀H₂₃ClN₂O₅S | 565.03 | 82 | 125–127 |
| 5ir | C₂₅H₂₂N₂O₅S₂ | 506.64 | 83 | 78–80 |
| 21 | C₁₆H₁₅N₃O₂S | 313.37 | 99 | Not reported |
Research Findings and Implications
- Methoxy Substitution : The 6-methoxy group on benzothiazole is critical for antimicrobial and antimitotic activity, as seen in 10a and 21 .
- Pyridine Role : The pyridin-4-ylmethyl group in the target compound and 21 may enhance solubility and target binding compared to ester-based analogs .
- Structural Optimization : Extending the acetamide chain to propanamide (target compound) could balance lipophilicity and solubility, a hypothesis supported by the high yield and stability of 21 .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a compound belonging to the benzothiazole class, which has attracted significant attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 899964-60-4 |
This compound is characterized by the presence of a methoxy group, a benzothiazole core, and a pyridinylmethyl moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes:
- Cell Cycle Regulation : this compound has been shown to induce G2/M cell cycle arrest. This effect is mediated through its interaction with proteins such as p53 and Bcl-2, which play pivotal roles in cell cycle control and apoptosis .
- Apoptosis Induction : The compound promotes apoptosis via mitochondrial-dependent pathways. It alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in cancerous cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against certain bacterial strains, although further investigation is needed to establish its efficacy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various models. It appears to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found that concentrations as low as 10 µM resulted in significant cell death, indicating a strong potential for therapeutic applications in oncology .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
